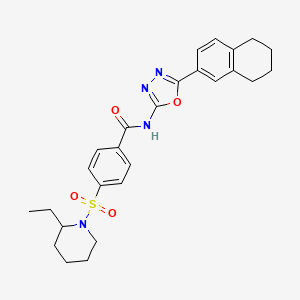
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C24H30N4O3S
- Molecular Weight: 466.7 g/mol
- CAS Number: 1215730-68-9
Structural Representation
The compound features a sulfonamide group linked to a benzamide and an oxadiazole moiety, which is substituted with a tetrahydronaphthalene structure. This unique arrangement is hypothesized to contribute to its biological activities.
Pharmacological Effects
-
Dopamine Receptor Modulation
- Preliminary studies indicate that the compound may act as a selective modulator of dopamine receptors. It has shown potential in promoting D3 receptor-mediated signaling pathways while minimizing interactions with D2 receptors, which is crucial for reducing side effects associated with antipsychotic medications .
- Neuroprotective Properties
- Anticancer Activity
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has revealed that modifications to the piperidine and oxadiazole moieties significantly influence biological activity. For instance:
| Compound Variant | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Parent Compound | 710 ± 150 | 15,700 ± 3,000 |
| Modified Variant A | 278 ± 62 | 9,000 ± 3,700 |
| Modified Variant B | 98 ± 21 | >100,000 |
This table illustrates how specific substitutions can enhance receptor selectivity and potency.
Study on Neuroprotection
A study conducted by researchers exploring novel D3 receptor agonists utilized this compound in their high-throughput screening assays. The results indicated that it significantly enhanced β-arrestin recruitment and G protein activation in dopaminergic signaling pathways . This suggests that it could be a valuable tool for further research into treatments for conditions like Parkinson's disease.
Cancer Cell Line Studies
In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function in cancer cells .
特性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-2-22-9-5-6-16-30(22)35(32,33)23-14-12-19(13-15-23)24(31)27-26-29-28-25(34-26)21-11-10-18-7-3-4-8-20(18)17-21/h10-15,17,22H,2-9,16H2,1H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSDYDSHSOSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














